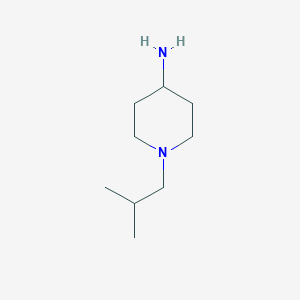

1-Isobutylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)7-11-5-3-9(10)4-6-11/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVWFOMYPHVUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338713 | |

| Record name | 1-isobutylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42450-36-2 | |

| Record name | 1-(2-Methylpropyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42450-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isobutylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylpropyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Isobutylpiperidin-4-amine chemical properties

An In-depth Technical Guide to 1-Isobutylpiperidin-4-amine: Chemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the class of substituted piperidines. This bifunctional molecule, featuring a tertiary amine within the piperidine ring and a primary amine at the C4 position, serves as a valuable and versatile building block in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a privileged structure in drug design, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-isobutyl group and the 4-amino moiety provide distinct vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.

This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and spectroscopic characteristics of this compound, with a focus on practical applications for professionals in research and development.

Chemical and Physical Properties

Direct experimental data for this compound is limited. The following table summarizes available and predicted properties for the free base and its common synthetic precursor, 1-Isobutyl-4-piperidone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-methylpropyl)piperidin-4-amine | N/A |

| Synonyms | 1-Isobutyl-4-piperidinamine | [1] |

| CAS Number | 42450-36-2 | [1] |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 81.5-82.5 °C (at 11.5 Torr) | [1] |

| Density | 0.887 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.49 ± 0.20 (Predicted) | [1] |

| Storage Temp. | 2-8°C | [1] |

Table 2: Physicochemical Properties of Precursor 1-Isobutyl-4-piperidone

| Property | Value | Source |

| IUPAC Name | 1-(2-methylpropyl)piperidin-4-one | [2][3] |

| CAS Number | 72544-16-2 | [2][3][4][5] |

| Molecular Formula | C₉H₁₇NO | [2][3][5] |

| Molecular Weight | 155.24 g/mol | [2][3][5] |

| Appearance | Colorless to yellow liquid | [2][5][6] |

| Melting Point | 28°C (estimate) | [2][5] |

| Boiling Point | 220 °C (lit.) | [2][4][5] |

| Density | 0.914 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index | n20/D 1.456 (lit.) | [2][4] |

| Flash Point | 93.3 °C (closed cup) | [5] |

| pKa | 7.94 ± 0.20 (Predicted) | [2][6] |

Synthesis and Experimental Protocols

The most direct and widely employed strategy for the synthesis of this compound is the reductive amination of its corresponding ketone, 1-Isobutyl-4-piperidone.[7][8][9] This one-pot reaction involves the formation of an intermediate imine or enamine, which is subsequently reduced in situ to the target primary amine.

Core Synthetic Relationship

The logical workflow for producing the target compound from commercially available precursors is illustrated below. The key transformation is the conversion of the C4-carbonyl group into a primary amine.

References

- 1. 1-Isobutyl-4-piperidinamine | 42450-36-2 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Isobutyl-4-piperidone | C9H17NO | CID 4202451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Isobutyl-4-piperidone | 72544-16-2 [chemicalbook.com]

- 5. 1-Isobutyl-4-piperidone - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 1-Isobutylpiperidin-4-amine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a piperidine derivative of interest in medicinal chemistry and synthetic applications. The document details its known physical and chemical characteristics, presents standardized experimental protocols for their determination, and visualizes key synthetic and analytical workflows.

Core Physicochemical Properties

This compound, also known as 1-(2-methylpropyl)piperidin-4-amine, is a substituted piperidine with the CAS Number 42450-36-2.[1] Its fundamental properties are crucial for applications in drug design, formulation, and chemical synthesis. The quantitative data available for this compound are summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 81.5-82.5 °C (at 11.5 Torr) | [1] |

| Density | 0.887 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.49 ± 0.20 (Predicted) | [1] |

| Physical Form | Assumed to be liquid at room temperature based on boiling point. | |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Logic Workflows

The synthesis of N-substituted piperidin-4-amines is often achieved through the reductive amination of a corresponding piperidin-4-one precursor.[2] This is a robust and widely used method in organic synthesis.[3][4][5]

Mandatory Visualizations

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of primary and secondary amines like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH.

-

Apparatus : A calibrated pH meter with a suitable electrode, a magnetic stirrer, a burette, and a beaker.

-

Procedure :

-

Prepare a solution of the amine of known concentration (e.g., 0.01 M) in deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH value after each addition of the titrant, allowing the solution to equilibrate.

-

Continue the titration until the pH passes through the equivalence point.

-

The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized (the midpoint of the buffer region).

-

Determination of Boiling Point

The boiling point provides a measure of a substance's volatility.

-

Apparatus : A distillation apparatus including a boiling flask, a condenser, a thermometer, and a collection flask. For reduced pressure measurements, a vacuum pump and manometer are required.

-

Procedure :

-

Place a small volume of the sample into the boiling flask along with boiling chips.

-

Assemble the distillation apparatus. If performing a vacuum distillation (as indicated for this compound), connect the apparatus to a vacuum pump.[1]

-

Begin heating the flask gently. For vacuum distillation, ensure the desired pressure is stable before heating.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature, at the recorded pressure, is the boiling point.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium.

-

Apparatus : Vials with screw caps, an orbital shaker or rotator, a constant temperature incubator, a centrifuge or filtration device, and a suitable analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure :

-

Add an excess amount of this compound to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate mobile phase.

-

Quantify the concentration of the dissolved amine using a pre-validated analytical method and calibration curve.

-

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior.

-

Apparatus : Separatory funnels or vials, a mechanical shaker, a centrifuge, and an analytical instrument for quantification.

-

Procedure :

-

Pre-saturate n-octanol with water and, separately, water (or a relevant buffer) with n-octanol to create the two phases.

-

Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Add a known volume of this stock solution to a known volume of the pre-saturated n-octanol in a vial.

-

Shake the mixture for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning between the two phases.

-

Separate the two phases by centrifugation to ensure a clean interface.

-

Determine the concentration of the amine in the aqueous phase using an appropriate analytical method.

-

The concentration in the octanol phase can be calculated by mass balance. The partition coefficient (P) is the ratio of the concentration in octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6]

-

References

- 1. 1-Isobutyl-4-piperidinamine | 42450-36-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutylpiperidin-4-amine

This technical guide provides a detailed overview of the key physicochemical properties of 1-Isobutylpiperidin-4-amine, specifically its solubility and pKa values. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a comprehensive understanding of this compound's fundamental characteristics.

Core Physicochemical Data

The following table summarizes the known quantitative data for this compound. It is important to note that while some physical properties have been experimentally determined, the pKa value is a predicted value and should be confirmed through empirical testing for critical applications.

| Property | Value | Data Type |

| Molecular Formula | C9H20N2 | --- |

| Molecular Weight | 156.27 g/mol | --- |

| Boiling Point | 81.5-82.5 °C (at 11.5 Torr) | Experimental |

| Density | 0.887 ± 0.06 g/cm³ | Predicted |

| pKa | 10.49 ± 0.20 | Predicted[1] |

| Storage Temperature | 2-8 °C | --- |

Solubility Profile

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method, as outlined by the OECD Guideline 105.

Objective: To determine the saturation concentration of this compound in water at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Reagent-grade water (e.g., Milli-Q or equivalent)

-

Calibrated analytical balance

-

Mechanical shaker or agitator in a temperature-controlled environment

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., methanol or DMSO) for HPLC calibration.

-

Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them via HPLC. Plot the peak area against concentration.

-

Equilibration: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Agitation: Place the flask in a mechanical shaker within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time to allow for equilibrium to be reached (typically 24 to 72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After agitation, allow the flask to stand undisturbed in the temperature-controlled chamber to let the undissolved solid settle. Centrifuge the samples at a high speed to further separate the solid and aqueous phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine its concentration.

-

Calculation: Use the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the aqueous solubility of the compound at the tested temperature.

Acidity and Basicity: pKa Values

The pKa of a compound is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For a basic compound like this compound, the pKa refers to the dissociation constant of its conjugate acid.[6] A higher pKa value for the conjugate acid corresponds to a stronger base.[6][7] The predicted pKa of ~10.49 suggests that this compound is a relatively strong base, similar to other simple alkylamines.[7]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of this compound by monitoring pH changes during titration with a strong acid.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Calibrated pH meter with an electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Beaker

-

Deionized water (degassed to remove CO2)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the pH electrode in the solution. Begin gentle stirring.

-

Titration: Slowly add the standardized HCl solution in small, precise increments using the automatic titrator or burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point (the point of rapid pH change).

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).

-

-

Refinement: For higher accuracy, the experiment can be repeated multiple times. The collected data can also be analyzed using specialized software that fits the titration curve to theoretical models to derive the pKa value.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like this compound, a crucial step in early-stage drug discovery and development.

Caption: Workflow for Physicochemical Profiling.

References

- 1. 1-Isobutyl-4-piperidinamine | 42450-36-2 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Spectral Analysis of 1-Isobutylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for 1-Isobutylpiperidin-4-amine, a key building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectral characteristics derived from analogous structures and established spectroscopic principles. The information herein is intended to serve as a robust reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of similar compounds, including piperidine derivatives and aliphatic amines.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1' (CH₂) | 2.0 - 2.2 | d | 7.0 |

| H-2', H-6' (axial) | 2.0 - 2.2 | m | - |

| H-2', H-6' (equatorial) | 2.8 - 3.0 | m | - |

| H-3', H-5' (axial) | 1.2 - 1.4 | m | - |

| H-3', H-5' (equatorial) | 1.8 - 2.0 | m | - |

| H-4' (CH) | 2.6 - 2.8 | m | - |

| H-2'' (CH) | 1.7 - 1.9 | m | - |

| H-3'' (CH₃) | 0.8 - 1.0 | d | 6.5 |

| -NH₂ | 1.0 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1' (CH₂) | 60 - 65 |

| C-2', C-6' (CH₂) | 50 - 55 |

| C-3', C-5' (CH₂) | 30 - 35 |

| C-4' (CH) | 45 - 50 |

| C-2'' (CH) | 28 - 33 |

| C-3'' (CH₃) | 20 - 25 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Proposed Fragment |

| 156 | Moderate | [M]⁺ |

| 141 | Low | [M-CH₃]⁺ |

| 113 | High | [M-C₃H₇]⁺ |

| 99 | Very High | [M-C₄H₉]⁺ (loss of isobutyl group) |

| 84 | Moderate | Piperidine ring fragment |

| 70 | Moderate | Further fragmentation of piperidine ring |

| 57 | High | [C₄H₉]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration |

| 3300 - 3500 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 2950 - 2960 | Strong | C-H stretch (asymmetric, CH₃) |

| 2870 - 2880 | Strong | C-H stretch (symmetric, CH₃) |

| 2910 - 2940 | Strong | C-H stretch (asymmetric, CH₂) |

| 2850 - 2860 | Strong | C-H stretch (symmetric, CH₂) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1450 - 1470 | Medium | C-H bend (scissoring) |

| 1365 - 1385 | Medium | C-H bend (rocking, isobutyl) |

| 1000 - 1250 | Medium | C-N stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with Electron Ionization (EI) and/or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

EI-MS Protocol:

-

Introduce a small amount of the neat sample via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Acquire the spectrum in positive ion mode.

-

Typical EI energy is 70 eV.

ESI-MS Protocol:

-

Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

The mobile phase can be a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

-

Record the spectrum.

Sample Preparation (KBr Pellet - for solids):

-

Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and record the spectrum.

Visualization of Analysis Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Logical pathway for NMR spectral interpretation.

Caption: Predicted mass spectrometry fragmentation pathway.

Technical Guide: NMR Spectroscopic Analysis of 1-Isobutylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Isobutylpiperidin-4-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data to provide insights into its structural characterization. The methodologies presented are based on standard laboratory practices for the analysis of small organic molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms and serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 10, 11 | 0.89 | Doublet | 6.6 | 6H |

| 9 | 1.75 | Multiplet | - | 1H |

| 8 | 2.08 | Doublet | 7.3 | 2H |

| 2, 6 (axial) | 1.25 | Multiplet | - | 2H |

| 2, 6 (equatorial) | 2.85 | Multiplet | - | 2H |

| 3, 5 (axial) | 1.95 | Multiplet | - | 2H |

| 3, 5 (equatorial) | 1.45 | Multiplet | - | 2H |

| 4 | 2.65 | Multiplet | - | 1H |

| NH₂ | 1.50 | Broad Singlet | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Atom Number | Chemical Shift (δ, ppm) |

| 10, 11 | 20.8 |

| 9 | 28.5 |

| 8 | 62.5 |

| 2, 6 | 53.0 |

| 3, 5 | 35.0 |

| 4 | 50.0 |

Experimental Protocols

The following protocols describe the general procedures for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube, as they can negatively affect the spectral quality.[1]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample. Typically, a drop of TMS is added to a larger volume of the deuterated solvent that is then used for multiple samples.[1]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR data on a standard spectrometer.

-

Instrument Setup: Before inserting the sample, ensure the NMR spectrometer is properly tuned and calibrated according to the manufacturer's instructions.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8-16 scans are often sufficient.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Proton decoupling is usually applied to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

The acquired FID is converted into a spectrum using a Fourier transform.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the internal standard (e.g., TMS at 0 ppm).

-

For ¹H NMR, the peaks are integrated to determine the relative number of protons.

-

Visualizations

The following diagram illustrates the general workflow for NMR analysis.

Caption: Experimental workflow for NMR spectroscopy.

References

Technical Guide: Spectroscopic Analysis of 1-Isobutylpiperidin-4-amine

Introduction

1-Isobutylpiperidin-4-amine is a substituted piperidine derivative. As with many small molecules in pharmaceutical development and chemical research, precise structural confirmation and purity assessment are critical. Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental analytical techniques for this purpose. IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation, while mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.

This document provides a technical overview of the expected IR and MS data for this compound and outlines detailed protocols for their acquisition.

Predicted Spectroscopic Data

While specific experimental data can vary slightly based on instrumentation and sample preparation, the following tables summarize the predicted key spectral features for this compound based on its chemical structure and known spectroscopic principles for aliphatic amines.

Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by vibrations of the molecule's functional groups. For this compound (a primary amine with an N-H2 group and a secondary amine within the piperidine ring), the following absorption bands are anticipated.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |

| N-H Stretch (Primary Amine) | 3400 - 3300 cm⁻¹ | Medium | Two distinct sharp peaks are expected for the symmetric and asymmetric stretches of the -NH₂ group.[1][2] |

| N-H Stretch (Secondary Amine) | 3350 - 3310 cm⁻¹ | Weak - Medium | A single, weaker peak from the N-H bond within the piperidine ring. This may overlap with the primary amine stretches.[1][3] |

| C-H Stretch (Aliphatic) | 2960 - 2850 cm⁻¹ | Strong | Characteristic of sp³ C-H bonds in the isobutyl and piperidine structures.[4] |

| N-H Bend (Scissoring) | 1650 - 1580 cm⁻¹ | Medium | This absorption is characteristic of primary amines (-NH₂).[1][2][3] |

| C-N Stretch (Aliphatic) | 1250 - 1020 cm⁻¹ | Medium - Weak | Represents the stretching vibrations of the carbon-nitrogen bonds.[1] |

| N-H Wag | 910 - 665 cm⁻¹ | Broad, Strong | A broad absorption resulting from the out-of-plane bending of the N-H bonds, characteristic of primary and secondary amines.[1] |

Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation pattern is crucial for structural elucidation. For this compound (C₉H₂₀N₂), the molecular weight is approximately 156.27 g/mol . In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular mass.

| Ion | Predicted m/z | Identity | Notes |

| [M]⁺• | 156 | Molecular Ion | The parent ion. Its presence can sometimes be faint in aliphatic amines.[5] |

| [M-43]⁺ | 113 | Loss of Propyl Radical (•C₃H₇) | Resulting from cleavage within the isobutyl group. |

| [M-57]⁺ | 99 | Loss of Isobutyl Radical (•C₄H₉) | A common fragmentation via alpha-cleavage at the piperidine nitrogen, breaking the bond to the isobutyl group.[6] |

| Base Peak | 99 or other | Most Abundant Fragment | In aliphatic amines, the base peak often results from a stable carbocation formed via alpha-cleavage.[6] The specific base peak depends on the relative stability of the resulting fragments. |

Experimental Protocols

The following sections detail standard operating procedures for acquiring high-quality IR and MS data for solid amine compounds like this compound.

Infrared Spectroscopy Protocol (FTIR)

A common and effective method for analyzing solid samples is the Potassium Bromide (KBr) pellet technique.[7][8]

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Materials:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with dies

-

Sample holder

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

-

Grinding: Add the sample to an agate mortar containing approximately 100-200 mg of dry, spectroscopic grade KBr.[7] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

-

Pellet Formation: Transfer the powdered mixture to a pellet press die. Spread the powder evenly.

-

Pressing: Place the die in a hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.[7]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[9] Acquire a background spectrum of the empty sample chamber first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, often minimizing excessive fragmentation and ensuring the observation of the molecular ion.[10][11]

Instrumentation: Mass spectrometer with an ESI source (e.g., LC-MS or direct infusion).

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for aiding protonation)

-

Syringe pump (for direct infusion)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.[12] To promote the formation of protonated ions [M+H]⁺, add a small amount of formic acid (to a final concentration of 0.1%).[12]

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source to operate in positive ion mode.

-

Sample Introduction: The sample solution can be introduced via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[11]

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis. Isolate the molecular ion (or the [M+H]⁺ ion at m/z 157) in the first mass analyzer, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions in the second mass analyzer.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential fragmentation pathway.

Caption: General workflow for sample analysis using FTIR with the KBr pellet method.

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Caption: Proposed primary mass spectrometry fragmentation pathways for the molecular ion.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-isobutyl-4-aminopiperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-isobutyl-4-aminopiperidine, a member of the versatile 4-aminopiperidine class of compounds. While a detailed historical account of the specific discovery of N-isobutyl-4-aminopiperidine is not extensively documented in publicly available literature, this guide consolidates information on its synthesis, based on established methods for analogous compounds, and discusses the broader significance of the 4-aminopiperidine scaffold in medicinal chemistry.

The 4-aminopiperidine moiety is a crucial building block in the development of a wide range of biologically active molecules.[1][2][3] Its derivatives have shown promise in various therapeutic areas, acting as antifungal agents, N-type calcium channel blockers for pain management, and CCR5 antagonists for HIV-1 entry inhibition.[1][4][5] The versatility of the 4-aminopiperidine core allows for extensive chemical modification at both the piperidine nitrogen and the 4-amino group, enabling the fine-tuning of pharmacological properties.[5]

Synthesis of N-isobutyl-4-aminopiperidine

The synthesis of N-isobutyl-4-aminopiperidine can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of a suitable N-protected 4-piperidone with isobutylamine. This approach is widely used for the preparation of a variety of N-substituted 4-aminopiperidines.[4]

Experimental Protocol: Reductive Amination

This protocol is based on the general procedure for the synthesis of 4-aminopiperidine derivatives.[4]

Materials:

-

N-Boc-4-piperidone

-

Isobutylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

10% aqueous sodium hydroxide solution

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Triethylamine

Procedure:

-

Reductive Amination:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in dichloromethane.

-

Add isobutylamine (1.2 eq) to the solution.

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-N-isobutyl-4-aminopiperidine.

-

-

Boc-Deprotection:

-

Dissolve the crude N-Boc-N-isobutyl-4-aminopiperidine in dichloromethane (20 mL).

-

Add trifluoroacetic acid (10 mL) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.[4]

-

After completion, carefully add a 10% aqueous sodium hydroxide solution to neutralize the excess acid.[4]

-

Extract the product with dichloromethane (3 x 20 mL).[4]

-

Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent.[4]

-

Purify the residue by flash column chromatography (e.g., using a mixture of ethyl acetate and triethylamine) to yield N-isobutyl-4-aminopiperidine.[4]

-

Synthesis Workflow

Caption: Synthesis of N-isobutyl-4-aminopiperidine.

Quantitative Data

While specific quantitative data for N-isobutyl-4-aminopiperidine is sparse in the literature, the table below summarizes typical data for related 4-aminopiperidine derivatives. This data is provided for comparative purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Reference |

| 4-Amino-1-benzylpiperidine | C₁₂H₁₈N₂ | 190.28 | Liquid | [6] |

| tert-Butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | Powder | [7] |

| N-Isobutyl-1-phenethylpiperidin-4-amine | C₁₉H₃₂N₂ | 288.47 (calculated) | Oil | [4] |

Biological and Medicinal Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine framework is a privileged scaffold in medicinal chemistry due to its frequent appearance in bioactive compounds.[1][3] The nitrogen atom in the piperidine ring and the amino group at the 4-position can be readily functionalized to interact with various biological targets.

-

Antifungal Activity: A library of over 30 novel 4-aminopiperidines was synthesized and evaluated for antifungal activity. Several compounds demonstrated significant growth-inhibiting activity against clinically relevant fungal isolates, suggesting that the 4-aminopiperidine core is a promising lead structure for the development of new antifungal agents.[4]

-

N-Type Calcium Channel Blockers: Derivatives of 4-aminopiperidine have been designed and synthesized as N-type calcium channel blockers. These compounds have shown potent antinociceptive activity in preclinical models of pain and neuropathic pain, indicating their potential as novel analgesics.[5]

-

HIV-1 Entry Inhibitors: The 4-substituted-4-aminopiperidine motif is a key structural element in a number of piperazine-based CCR5 antagonists. These compounds inhibit the entry of the HIV-1 virus into host cells, representing a promising strategy for the treatment of HIV/AIDS.[1]

-

Opioid Receptor Modulators: Substituted 4-amino-piperidines have also been investigated as opioid receptor modulators.[8]

-

SMYD3 Inhibition: A 4-aminopiperidine derivative, EM127, was discovered as a site-specific covalent inhibitor of SMYD3, a lysine methyltransferase implicated in cancer. This compound showed potent attenuation of methyltransferase activity and reduced cancer cell proliferation.[9][10]

Conclusion

N-isobutyl-4-aminopiperidine, as a representative of the 4-aminopiperidine class, holds potential as a versatile building block for the synthesis of novel therapeutic agents. The established synthetic methodologies, coupled with the proven biological significance of the 4-aminopiperidine scaffold, provide a strong foundation for further research and development in this area. Future studies focusing on the specific biological profile of N-isobutyl-4-aminopiperidine and its derivatives could uncover new therapeutic applications.

References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-benzylpiperidin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 9. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 1-Isobutylpiperidin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isobutylpiperidin-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details the core synthetic strategy, a step-by-step experimental protocol, and key quantitative data.

Core Synthetic Strategy: Reductive Amination

The most direct and efficient method for the synthesis of this compound is the reductive amination of piperidin-4-amine with isobutyraldehyde. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent to yield the desired secondary amine. The resulting free base is subsequently converted to its hydrochloride salt for improved stability and handling. Reductive amination is a widely used and robust method for the formation of carbon-nitrogen bonds.[1]

The primary starting materials for this synthesis are piperidin-4-amine and isobutyraldehyde. The reaction is typically carried out in a suitable organic solvent in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups.[2] The reaction can be catalyzed by the addition of a weak acid, such as acetic acid, which facilitates the formation of the iminium ion intermediate.

Following the reductive amination, the crude this compound is isolated and purified. The final step involves the formation of the hydrochloride salt by treating a solution of the free base with hydrochloric acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

| Parameter | Value |

| Starting Material 1 | Piperidin-4-amine |

| Starting Material 2 | Isobutyraldehyde |

| Product | This compound hydrochloride |

| Molecular Formula | C₉H₂₁ClN₂ |

| Molecular Weight | 192.73 g/mol [3] |

| Typical Yield | 70-90% |

| Purity | >95% (typically achieved by recrystallization) |

| Physical Appearance | White to off-white solid |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound hydrochloride via reductive amination.

Materials:

-

Piperidin-4-amine

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

-

Diethyl ether or methyl tert-butyl ether (MTBE)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the amine has fully dissolved.

-

Addition of Aldehyde and Acid: Add isobutyraldehyde (1.1 eq) to the solution, followed by the dropwise addition of glacial acetic acid (1.1 eq). Stir the reaction mixture at room temperature for 30-60 minutes.

-

Reductive Amination: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Reaction Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound free base as an oil or a waxy solid.

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine).

-

Hydrochloride Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. While stirring, add a solution of hydrochloric acid (1.1 eq, e.g., 2 M in diethyl ether) dropwise.

-

Isolation of the Product: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

-

Drying: Wash the collected solid with a small amount of cold diethyl ether and dry under vacuum to afford this compound hydrochloride.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound hydrochloride.

Caption: Experimental workflow for the synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Isobutylpiperidin-4-amine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-isobutylpiperidin-4-amine, a valuable building block in medicinal chemistry, through a two-step process. The synthesis commences with the N-alkylation of 4-piperidone to yield 1-isobutylpiperidin-4-one, followed by reductive amination with an ammonia source to produce the target primary amine. This application note includes a comprehensive experimental protocol, a summary of quantitative data for analogous reactions, and workflow diagrams to ensure clarity and reproducibility. The methodologies presented are scalable and utilize common laboratory reagents, offering a reliable route for the production of this key synthetic intermediate.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. Specifically, 4-aminopiperidine derivatives serve as crucial intermediates in the development of analgesics, antipsychotics, and other central nervous system agents. The synthesis of this compound provides a versatile building block for further chemical elaboration in drug discovery programs.

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, allowing for the conversion of carbonyl compounds into amines.[1] This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine.[2] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[3] The choice of an appropriate ammonia source, such as ammonium acetate or aqueous ammonia, is critical for the synthesis of primary amines from ketones.

This application note details a robust and adaptable two-step synthesis for this compound, beginning with the synthesis of the key intermediate, 1-isobutylpiperidin-4-one.

Data Presentation

The following table summarizes reaction conditions and yields for the reductive amination of various N-substituted 4-piperidones, providing a comparative overview of different methodologies.

| Starting Material | Amine Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-4-piperidinone | Aniline | NaBH(OAc)₃ | Dichloromethane | RT | 16 | ~85 (crude) | [4] |

| 1-Benzyl-4-piperidone | Aniline | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 85 | [3] |

| 1-Benzyl-4-piperidone | Ammonium Acetate | Raney Ni, H₂ | Methanol | RT | 24 | 75 | [3] |

| 1-Ethyl-4-piperidone | 4-(BOC-amino)piperidine | NaBH(OAc)₃ | THF | RT | Overnight | 85 | [5] |

| Acetophenone | aq. NH₃ (25%) | Fe/(N)SiC, H₂ | Water | 140 | 20 | 91 | [6] |

Experimental Protocols

Part 1: Synthesis of 1-Isobutylpiperidin-4-one

This protocol is adapted from the synthesis of analogous N-alkyl-4-piperidones.[5]

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

1-Iodo-2-methylpropane (Isobutyl iodide)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add piperidin-4-one hydrochloride monohydrate (1.0 eq.), acetonitrile, and sodium carbonate (3.0 eq.).

-

Add 1-iodo-2-methylpropane (1.0 eq.) to the suspension.

-

Heat the reaction mixture to 85 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 1-isobutylpiperidin-4-one.

Part 2: Synthesis of this compound via Reductive Amination

This protocol is a generalized procedure based on established methods for the reductive amination of N-substituted 4-piperidones with an ammonia source.[3][4]

Materials:

-

1-Isobutylpiperidin-4-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

-

In a round-bottom flask, dissolve 1-isobutylpiperidin-4-one (1.0 eq.) and ammonium acetate (10 eq.) in a mixture of methanol and dichloromethane.

-

Stir the solution at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (containing a small percentage of ammonium hydroxide to prevent streaking) in dichloromethane to yield this compound as a free base.

-

For long-term storage, the amine can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

Safety Precautions: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Mandatory Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of reductive amination.

References

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of N-Isobutyl-4-piperidone

Audience: Researchers, scientists, and drug development professionals.

Introduction The N-isobutyl-4-piperidone scaffold is a valuable building block in medicinal chemistry and drug development. Its derivatization through reductive amination provides access to a diverse range of 4-aminopiperidine compounds. These derivatives are integral structural motifs in numerous biologically active molecules, including antifungal agents, N-type calcium channel blockers, and CCR5 receptor antagonists for HIV-1 entry inhibition.[1][2][3] Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, typically in a one-pot procedure. The reaction involves the condensation of the ketone on the piperidone ring with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the final amine product.[4]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5][6] Sodium triacetoxyborohydride is often the preferred reagent due to its mildness, high selectivity for the iminium ion over the ketone, and the generation of non-toxic byproducts, making it a safer and often more reproducible choice.[5][7] This application note provides detailed protocols for the reductive amination of N-isobutyl-4-piperidone using these key reducing agents.

Reaction Workflow and Mechanism

The reductive amination process follows a sequential two-step mechanism within a single pot. Initially, the primary or secondary amine performs a nucleophilic attack on the carbonyl carbon of N-isobutyl-4-piperidone. This step, which is often catalyzed by a mild acid, forms a hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration to generate a transient iminium ion. The selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the target 4-amino-N-isobutylpiperidine derivative.[4]

Caption: General experimental workflow for the one-pot reductive amination.

Experimental Protocols

The following protocols describe the synthesis of a representative N-substituted-4-amino-N-isobutylpiperidine derivative.

Materials and Equipment

-

N-Isobutyl-4-piperidone

-

Primary or secondary amine (e.g., Benzylamine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Methanol (for NaBH₃CN protocol)

-

Acetic Acid (optional catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol A: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is generally preferred for its safety and high yields.[7]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-isobutyl-4-piperidone (1.0 eq). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.[5]

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq) to the mixture portion-wise.[5] The addition may be exothermic, so it can be performed at 0 °C for better control.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 to 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30-60 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol B: Using Sodium Cyanoborohydride (NaBH₃CN)

This classic method is effective but requires careful pH control and handling due to the high toxicity of the reagent and its byproducts.[5][6]

-

Reaction Setup: Dissolve N-isobutyl-4-piperidone (1.0 eq) and the amine (1.1 eq) in methanol.

-

pH Adjustment: Adjust the pH of the solution to between 6 and 7 using a weak acid like acetic acid. Maintaining this pH is crucial for selectively reducing the iminium ion without reducing the starting ketone.[8]

-

Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 to 24 hours, monitoring its progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add ethyl acetate and a saturated aqueous NaHCO₃ solution to the residue. Separate the organic layer, and extract the aqueous phase two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography.

Data Presentation: Comparison of Protocols

The selection of the protocol can be guided by the specific amine substrate, desired reaction scale, and available safety measures. The following table summarizes typical conditions for the reductive amination of 4-piperidones.

| Parameter | Protocol A (Preferred) | Protocol B | Reference(s) |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | [5][9] |

| Typical Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Methanol (MeOH), Ethanol (EtOH) | [9] |

| Catalyst/Additive | Acetic Acid (optional, 1-2 eq) | Acetic Acid (for pH 6-7) | [5] |

| Reaction Time | 1 - 24 hours | 12 - 24 hours | [1][10] |

| Typical Yield | Moderate to Quantitative (60-96%) | Good to High (70-91%) | [1][6] |

| Safety Profile | Safer; non-toxic byproducts.[7] | Highly toxic reagent and byproducts (HCN gas).[6] | [6][7] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference |

| Low Yield / No Reaction | Inefficient iminium ion formation. | Add a catalytic amount of weak acid (e.g., acetic acid). For less reactive ketones or amines, consider using a Lewis acid like Ti(iPrO)₄. | [5][9] |

| Mixture of Products | Over-alkylation with primary amines. | Use a slight excess of the primary amine. A two-step procedure (imine formation followed by reduction) may be necessary for difficult substrates. | [4] |

| Reduction of Ketone | Reducing agent is not selective enough; incorrect pH. | Use the milder NaBH(OAc)₃. If using NaBH₃CN, ensure the pH is maintained between 6 and 7. | [4][5] |

Conclusion

The reductive amination of N-isobutyl-4-piperidone is a robust and versatile method for synthesizing a wide array of 4-aminopiperidine derivatives crucial for pharmaceutical research.[1] The choice between sodium triacetoxyborohydride and sodium cyanoborohydride allows for flexibility, though NaBH(OAc)₃ is generally recommended for its superior safety profile, mild reaction conditions, and broad substrate scope.[4][7] The protocols detailed in this note provide a solid foundation for researchers to successfully synthesize these valuable compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. apps.dtic.mil [apps.dtic.mil]

Synthesis of 1-Isobutylpiperidin-4-amine: A Detailed Experimental Protocol

This document provides a comprehensive guide for the synthesis of 1-Isobutylpiperidin-4-amine, a valuable building block for researchers, scientists, and drug development professionals. The described methodology follows a reliable two-step synthetic sequence involving an initial N-alkylation of 4-piperidone followed by a subsequent reductive amination. This protocol offers detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the workflow.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following two-step process:

-

Step 1: N-Alkylation of 4-Piperidone to yield 1-Isobutylpiperidin-4-one.

-

Step 2: Reductive Amination of 1-Isobutylpiperidin-4-one to produce the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 1-Isobutylpiperidin-4-one

This procedure details the N-alkylation of 4-piperidone hydrochloride with isobutyl bromide using potassium carbonate as the base.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-piperidone hydrochloride monohydrate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add isobutyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70°C and maintain this temperature, with vigorous stirring, for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Isobutylpiperidin-4-one.

Step 2: Synthesis of this compound

This protocol describes the one-pot reductive amination of 1-Isobutylpiperidin-4-one using ammonium acetate and sodium cyanoborohydride.

Materials:

-

1-Isobutylpiperidin-4-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1-Isobutylpiperidin-4-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol.

-

Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or by distillation under reduced pressure.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Reagents and Stoichiometry for the Synthesis of 1-Isobutylpiperidin-4-one

| Reagent | Molar Mass ( g/mol ) | Moles (eq) |

| 4-Piperidone HCl·H₂O | 153.62 | 1.0 |

| Isobutyl bromide | 137.02 | 1.1 |

| Potassium carbonate | 138.21 | 2.5 |

| DMF | - | Solvent |

Table 2: Reagents and Stoichiometry for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Moles (eq) |

| 1-Isobutylpiperidin-4-one | 155.25 | 1.0 |

| Ammonium acetate | 77.08 | 10.0 |

| Sodium cyanoborohydride | 62.84 | 1.5 |

| Methanol | - | Solvent |

Table 3: Expected Product Yields and Purity

| Product | Molar Mass ( g/mol ) | Theoretical Yield (%) | Purity (%) |

| 1-Isobutylpiperidin-4-one | 155.25 | 70-85 | >95 |

| This compound | 156.28 | 60-75 | >98 |

Note: Yields and purity are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and purification techniques.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedures.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for this compound synthesis.

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Purification of 1-Isobutylpiperidin-4-amine by High-Performance Liquid Chromatography (HPLC)

This document provides detailed methodologies for the purification of this compound using both reversed-phase and chiral high-performance liquid chromatography (HPLC). It includes protocols for sample preparation, derivatization for UV detection, and chromatographic conditions, along with illustrative workflows.

Introduction

This compound is a primary amine derivative of piperidine, a common scaffold in medicinal chemistry. Efficient purification of such small, polar, and often non-chromophoric molecules is a critical step in the drug discovery and development process. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for achieving high purity of these compounds.

This application note outlines two primary HPLC-based purification strategies:

-